REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[C:4]([Cl:11])[C:5]2[CH2:10][CH2:9][CH2:8][C:6]=2[N:7]=1.[CH3:12][S-:13].[Na+]>C1COCC1.C(=O)(O)[O-].[Na+]>[Cl:11][C:4]1[C:5]2[CH2:10][CH2:9][CH2:8][C:6]=2[N:7]=[C:2]([S:13][CH3:12])[N:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C2=C(N1)CCC2)Cl
|
Name
|
|
Quantity
|
0.093 g
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at rt for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica, hexanes/ethyl acetate)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=C(N1)SC)CCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.21 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |